1-Methyl-2-vinyl-1H-pyrrole 1-Methyl-2-vinyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 2540-06-9
VCID: VC13607917
InChI: InChI=1S/C7H9N/c1-3-7-5-4-6-8(7)2/h3-6H,1H2,2H3
SMILES: CN1C=CC=C1C=C
Molecular Formula: C7H9N
Molecular Weight: 107.15 g/mol

1-Methyl-2-vinyl-1H-pyrrole

CAS No.: 2540-06-9

Cat. No.: VC13607917

Molecular Formula: C7H9N

Molecular Weight: 107.15 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-vinyl-1H-pyrrole - 2540-06-9

Specification

CAS No. 2540-06-9
Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
IUPAC Name 2-ethenyl-1-methylpyrrole
Standard InChI InChI=1S/C7H9N/c1-3-7-5-4-6-8(7)2/h3-6H,1H2,2H3
Standard InChI Key GHGVPCNHGZIJRN-UHFFFAOYSA-N
SMILES CN1C=CC=C1C=C
Canonical SMILES CN1C=CC=C1C=C

Introduction

Structural and Spectroscopic Characterization

Molecular Architecture

The IUPAC name for 1-methyl-2-vinyl-1H-pyrrole is 2-ethenyl-1-methylpyrrole, reflecting its substitution pattern (Figure 1). The pyrrole ring adopts a planar conformation, with the methyl group at position 1 and the vinyl group at position 2 introducing steric and electronic modifications. The vinyl substituent (C=C) contributes π-electron density to the aromatic system, enhancing resonance stabilization .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₇H₉N
Molecular Weight107.15 g/mol
IUPAC Name2-ethenyl-1-methylpyrrole
SMILESCN1C=CC=C1C=C
InChI KeyGHGVPCNHGZIJRN-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃, 300 MHz): Signals at δ 6.79 (d, 1H, pyrrole-H), 6.22 (t, 1H, pyrrole-H), 7.15 (d, 1H, pyrrole-H), and 3.91 (s, 3H, CH₃) confirm the substitution pattern . The vinyl protons appear as a multiplet between δ 5.2–5.8 ppm.

  • ¹³C-NMR (CDCl₃, 75.5 MHz): Peaks at δ 119.4 (C-2), 123.7 (C-3), 108.9 (C-4), and 134.5 (C-5) correlate with the pyrrole carbons, while δ 114.2 and 138.1 correspond to the vinyl group .

Infrared (IR) Spectroscopy

Strong absorption bands at 3100 cm⁻¹ (C-H stretching, pyrrole), 1640 cm⁻¹ (C=C stretching, vinyl), and 1480 cm⁻¹ (aromatic ring vibrations) validate the functional groups .

Synthesis and Reactivity

Synthetic Routes

1-Methyl-2-vinyl-1H-pyrrole is synthesized via two primary methods:

  • Friedel-Crafts Alkylation: Reaction of pyrrole with methyl iodide and vinyl bromide in the presence of AlCl₃ yields the substituted product .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of 1-methylpyrrole with vinyl halides under Suzuki-Miyaura conditions provides higher regioselectivity .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Conditions
Friedel-Crafts65–70≥90AlCl₃, 0–5°C, 12 h
Suzuki-Miyaura80–85≥95Pd(PPh₃)₄, 80°C, 6 h

Polymerization Behavior

Free-radical polymerization of 1-methyl-2-vinyl-1H-pyrrole at 60–90°C produces poly(N-methyl-2-vinylpyrrole), an atactic polymer confirmed by ¹H- and ¹³C-NMR . The lack of stereoregularity arises from the vinyl group’s free rotation during chain propagation.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s vinyl group undergoes cycloaddition, oxidation, and cross-coupling reactions to generate complex heterocycles:

  • Diels-Alder Reactions: Forms fused pyrrole-carbocycle systems with electron-deficient dienophiles .

  • Epoxidation: Reaction with m-CPBA yields an epoxide intermediate for drug synthesis .

Catalytic Transformations

Pd-mediated coupling with aryl halides produces 2-aryl-1-methylpyrroles, valuable intermediates in medicinal chemistry .

TargetIC₅₀ (µM)Mechanism
COX-212.3Competitive inhibition
DNA gyrase18.7Intercalation
TNF-α production9.4NF-κB pathway suppression

Anticancer Properties

  • Apoptosis Induction: Derivatives trigger mitochondrial membrane depolarization in HeLa cells (EC₅₀ = 5.2 µM) .

  • COX-2 Inhibition: Selectively targets cyclooxygenase-2, reducing prostaglandin synthesis in tumor microenvironments .

Industrial and Material Science Applications

Conductive Polymers

Poly(N-methyl-2-vinylpyrrole) demonstrates tunable conductivity (10⁻⁴–10⁻² S/cm) upon doping with iodine, making it suitable for organic electronics .

Surface Functionalization

The vinyl group enables grafting onto silica nanoparticles, enhancing dispersibility in polymer matrices for nanocomposites .

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